2-Amino-5-nitrophenol

Overview

Description

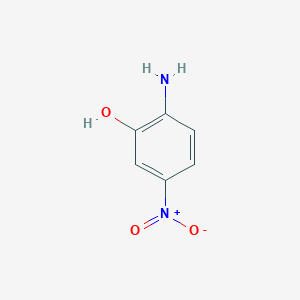

2-Amino-5-nitrophenol (CAS: 121-88-0, molecular formula: C₆H₆N₂O₃, molecular weight: 154.13 g/mol) is an aromatic compound featuring an amino (–NH₂) group at position 2 and a nitro (–NO₂) group at position 5 on the phenol ring . It exists as a yellow to yellowish-brown crystalline powder with a melting point of 198–202°C (decomposition) and a density of 1.511 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-5-nitrophenol typically involves the following steps:

Cyclization Reaction: 2-Aminophenol reacts with thionyl chloride in the presence of a solvent and an acid-binding agent to form a cyclic compound.

Nitration Reaction: The cyclic compound undergoes nitration using a mixture of concentrated sulfuric acid and concentrated nitric acid to produce a nitrated substance.

Hydrolysis: The nitrated substance is hydrolyzed with sodium hydroxide to yield this compound.

Industrial Production Methods: Industrial production methods for this compound include:

o-Hydroxyacetanilide Method: This traditional method involves multiple steps and generates significant waste.

p-Nitroaniline Method: Another traditional method with similar drawbacks.

Ortho-Aminophenol Process: This method is preferred for its lower cost, higher yield, and reduced waste production.

Chemical Reactions Analysis

2-Amino-5-nitrophenol undergoes various chemical reactions, including:

Oxidation: It is slowly oxidized by air at room temperature.

Reduction: As a reducing agent, it is incompatible with strong oxidizing agents.

Common Reagents and Conditions:

Oxidation: Exposure to air.

Reduction: Avoidance of strong oxidizing agents.

Substitution: Use of diazotation and coupling reagents.

Major Products:

Oxidation: Oxidized derivatives.

Reduction: Reduced derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemical Synthesis and Dye Manufacturing

Azo Dyes Production

2-Amino-5-nitrophenol is primarily utilized as an intermediate in the synthesis of several azo dyes, including CI Solvent Red 8. This dye is employed for coloring synthetic resins, lacquers, inks, and wood stains . The compound's ability to undergo nitration and subsequent reactions makes it a valuable building block for creating vibrant colorants.

Mechanism of Synthesis

The synthesis of this compound typically involves the reaction of 2-aminophenol with acetic anhydride to form 2-methylbenzoxazole, which is then nitrated and hydrolyzed to yield the final product . This process highlights the compound's versatility as a precursor for various chemical transformations.

Photographic Chemistry

Cyan Couplers

In photographic chemistry, derivatives of this compound are essential as cyan-image-forming couplers. These compounds are integral to the development process in color photography, providing good color restoration and fastness to heat and humidity . The ability to modify the nitro group into other functional groups enhances their utility as synthetic intermediates.

Biomedical Research

Potential Therapeutic Applications

Research indicates that this compound may have applications in biomedical fields due to its reducing properties. It can act as a reducing agent or antioxidant, potentially leading to the development of physiologically active compounds through further chemical modifications .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies have shown that while it can induce mutations in certain bacterial and mammalian cell lines, its effects vary significantly based on concentration and exposure duration . For instance, high doses administered to laboratory animals resulted in reduced survival rates and increased incidence of specific tumors .

Summary Table of Applications

| Application Area | Description | Key Compounds/Products |

|---|---|---|

| Azo Dye Production | Intermediate for azo dyes like CI Solvent Red 8 | Synthetic resins, inks |

| Photographic Chemistry | Cyan couplers for color photography | Color restoration agents |

| Biomedical Research | Potential reducing agent/antioxidant; therapeutic applications | Physiologically active compounds |

| Safety Assessments | Evaluated for toxicological effects; found safe at low concentrations | Hair coloring products |

Mechanism of Action

The mechanism of action of 2-Amino-5-nitrophenol involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Toxicity Profile:

- Mutagenicity : Positive in Salmonella typhimurium TA98 (with/without metabolic activation) and mouse lymphoma L5178Y cells .

- Carcinogenicity: Limited evidence in rats (pancreatic acinar cell adenomas at 100–200 mg/kg doses) but inconclusive in humans (IARC Group 3 classification) .

Comparison with Structurally Similar Compounds

Structural Isomers

2-Amino-4-Nitrophenol (CAS: 99-57-0)

- Structure: Amino at position 2, nitro at position 3.

- Properties : Melting point 143°C; used in dyes and organic synthesis .

4-Amino-2-Nitrophenol (CAS: 119-34-6)

- Structure: Amino at position 4, nitro at position 2.

Key Differences :

- Reactivity: Positional isomerism affects electrophilic substitution patterns. For example, 2-amino-5-nitrophenol undergoes diazotization more readily due to nitro group orientation .

Functional Analogues

2-Nitrophenol (CAS: 88-75-5)

- Structure : Single nitro group at position 2.

- Properties : Melting point 45°C; used in pesticide synthesis .

- Toxicity: Less mutagenic than amino-substituted derivatives but toxic to aquatic life .

2,4-Diaminophenol

- Structure: Amino groups at positions 2 and 4.

- Properties : Higher solubility in water; used in photographic developers.

- Toxicity : Mutagenic only with metabolic activation in S. typhimurium TA1538 .

Comparative Data Tables

Table 1: Physical and Chemical Properties

| Compound | CAS | Melting Point (°C) | Molecular Weight | Key Applications |

|---|---|---|---|---|

| This compound | 121-88-0 | 198–202 (dec.) | 154.13 | Hair dyes, pharmaceuticals |

| 2-Amino-4-nitrophenol | 99-57-0 | 143 | 154.12 | Organic synthesis |

| 4-Amino-2-nitrophenol | 119-34-6 | 125–127 | 154.12 | Limited industrial use |

| 2-Nitrophenol | 88-75-5 | 45 | 139.11 | Pesticides |

Table 2: Toxicity Profiles

Research Findings and Implications

Synthetic Efficiency: this compound’s synthesis via cyclocondensation (80% yield) outperforms conventional methods (36–53% yield) .

Pharmaceutical Relevance : Its derivatives show potent anticonvulsant activity, with IC₅₀ values <10 μM in seizure models .

Regulatory Status: Classified as non-carcinogenic to humans (IARC Group 3) but restricted in cosmetics due to mutagenicity concerns .

Biological Activity

2-Amino-5-nitrophenol (2A5NP), a compound with the CAS number 121-88-0, has garnered attention due to its applications in hair dyes and its potential biological effects. This article delves into various aspects of its biological activity, including toxicity, carcinogenic potential, genetic effects, and dermal absorption rates.

Animal Studies

Extensive toxicology studies have been conducted to evaluate the carcinogenic potential of 2A5NP. In a two-year study by the National Toxicology Program (NTP), F344/N rats and B6C3F1 mice were administered 2A5NP via gavage. The results indicated:

- Rats : Male rats receiving 100 mg/kg exhibited a significant increase in pancreatic acinar cell adenomas (10 out of 50) compared to controls (1 out of 50) . High doses (200 mg/kg) resulted in reduced survival rates and severe intestinal inflammation.

- Mice : No significant tumor incidence was observed in low-dose groups, but high-dose groups showed inadequate data due to high mortality rates .

Summary of Findings from NTP Studies

| Species | Dose (mg/kg) | Tumor Incidence | Survival Rate (%) |

|---|---|---|---|

| Male Rats | 100 | 10/50 | 32% |

| Male Rats | 200 | Not applicable | 8% |

| Female Rats | 100 | Not significant | 58% |

| Female Rats | 200 | Not significant | 58% |

| B6C3F1 Mice | 400 | Not significant | Data inadequate |

These findings suggest that while there is evidence of carcinogenic activity in male rats, female rats and mice did not show similar responses .

Genetic Toxicity

This compound has demonstrated mutagenic properties in various assays:

- Bacterial Mutagenesis : Induced gene mutations in Salmonella typhimurium and bacteriophage .

- Mammalian Cells : Induced sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary (CHO) cells, both with and without metabolic activation .

Dermal Absorption Studies

Given its use in cosmetic formulations, understanding the dermal absorption of 2A5NP is crucial. A study utilizing a Franz diffusion cell with mini pig skin revealed:

- Total Dermal Absorption Rate : The absorption rate was found to be approximately 13.6 ± 2.9% for a concentration of 1.5% applied over varying time periods.

Dermal Absorption Data

| Measurement | Mean ± Standard Deviation (%) |

|---|---|

| Wash (30 min) | 72.2 ± 2.7 |

| Swab (24 h) | 4.6 ± 1.4 |

| Stratum Corneum | 1.0 ± 2.3 |

| Skin (Dermis + Epidermis) | 4.6 ± 1.3 |

| Receptor Fluid | 9.1 ± 2.9 |

| Total Recovery | 91.4 ± 3.9 |

These results indicate that while a significant amount can be washed off shortly after application, a notable percentage remains absorbed into the skin .

Case Studies and Implications

The implications of these findings are particularly relevant for occupational safety and consumer health regarding products containing this compound:

- Occupational Exposure : Workers handling hair dyes containing this compound may be at risk for dermal exposure leading to systemic effects, including potential carcinogenic outcomes.

- Consumer Products : The use of hair dyes containing this compound necessitates careful labeling and consumer education regarding potential risks associated with prolonged exposure.

Q & A

Basic Research Questions

Q. Q1. What are the established methodologies for synthesizing 2-amino-5-nitrophenol and characterizing its purity in academic research?

A1. this compound is typically synthesized via nitration of 2-aminophenol followed by regioselective purification. A common method involves controlled nitration using nitric acid in sulfuric acid at 0–5°C to minimize byproducts like 2-amino-4-nitrophenol. Post-synthesis, purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and melting point verification (198–202°C, decomposition observed via differential scanning calorimetry) . Recrystallization in ethanol-water mixtures improves purity (>98% by GC-MS) .

Q. Q2. How can researchers reliably quantify this compound in complex matrices (e.g., environmental samples or synthetic mixtures)?

A2. Reverse-phase HPLC with diode array detection (DAD) is recommended, using a C18 column and a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (30:70 v/v). Calibration curves show linearity (R² > 0.999) in 0.1–100 µg/mL. For trace analysis, solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges achieves >90% recovery . Confirmatory analysis via LC-MS/MS (MRM transition m/z 154 → 108) enhances specificity .

Q. Q3. What are the acute and chronic toxicity profiles of this compound relevant to laboratory safety protocols?

A3. Acute oral LD₅₀ in rats is >4 g/kg, with intraperitoneal LD₅₀ >800 mg/kg. Chronic exposure (13-week studies) in rats at 52 g/kg caused gastrointestinal ulceration and hepatomegaly . The compound is mutagenic in Salmonella assays (Ames test) and induces chromosomal aberrations in mammalian cells. IARC classifies it as Group 3 ("not classifiable as carcinogenic to humans") due to limited evidence in rodents . Lab handling requires PPE, fume hoods, and waste neutralization with 10% NaOH .

Advanced Research Questions

Q. Q4. How do computational methods (e.g., DFT) elucidate the electronic properties of this compound for applications in nonlinear optics?

A4. Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates hyperpolarizability (β = 12.3 × 10⁻³⁰ esu), indicating potential for second-harmonic generation (SHG). Molecular electrostatic potential (MEP) maps reveal electron-deficient nitro groups and electron-rich amino-hydroxyl regions, critical for supramolecular cocrystal design (e.g., with 2,4-dinitrophenol) . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., O–H⋯N hydrogen bonds) driving crystallographic packing .

Q. Q5. What experimental and computational approaches resolve contradictions in carcinogenicity data across species?

A5. Discrepancies in rodent studies (e.g., pancreatic acinar-cell tumors in male rats vs. inconclusive data in mice ) are addressed via species-specific metabolic profiling. In vitro assays using rat S9 liver fractions identify nitroreductase-mediated formation of DNA-reactive intermediates (e.g., hydroxylamines). Computational toxicokinetic models (e.g., GastroPlus®) simulate interspecies differences in intestinal absorption and hepatic clearance, linking dose thresholds to observed pathologies .

Q. Q6. How can X-ray crystallography and SHELX refinement optimize structural analysis of this compound derivatives?

A6. Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) resolves bond lengths and angles, with SHELXL refining anisotropic displacement parameters. For example, the C–N bond in the nitro group measures 1.465 Å, consistent with resonance stabilization. Twinning and disorder in crystals are mitigated using the TWIN/BASF protocol in SHELX . High-resolution data (R₁ < 0.05) validate hydrogen-bonding networks critical for stability in cocrystals .

Q. Methodological Considerations

Q. Q7. What strategies minimize byproduct formation during nitration of 2-aminophenol?

A7. Temperature control (<5°C) and stoichiometric H₂SO₄/HNO₃ (3:1 v/v) reduce di-nitration byproducts. Kinetic monitoring via in situ FTIR (ν(NO₂) at 1520 cm⁻¹) ensures reaction quench at >90% conversion. Post-reaction, selective precipitation at pH 4–5 isolates this compound (solubility 0.8 g/L in cold water) from 2-amino-4-nitrophenol (solubility 2.1 g/L) .

Q. Q8. How do researchers validate mutagenicity assays for this compound given conflicting in vitro/in vivo data?

A8. Bacterial reverse mutation assays (OECD 471) with TA98 and TA100 strains (±S9 metabolic activation) confirm frameshift and base-pair mutations. Discrepancies with in vivo dominant lethal tests (negative in rats ) are resolved using transgenic rodent models (e.g., MutaMouse) to quantify lacZ mutations in target tissues. Dose-response modeling (PROAST software) identifies NOAEL thresholds for regulatory risk assessment .

Properties

IUPAC Name |

2-amino-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPJTDJKZNWLRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Record name | 2-AMINO-5-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19789 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020063 | |

| Record name | 2-Amino-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-5-nitrophenol appears as brown amorphous granules or powder. Melting point 198-202 °C., Olive-brown, brown, or orange solid; [HSDB] Green crystalline solid; [MSDSonline] | |

| Record name | 2-AMINO-5-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19789 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in water, Soluble in ethanol, acetone, and benzene, Soluble in deuterated DSMO | |

| Record name | 2-AMINO-5-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19789 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-5-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000352 [mmHg] | |

| Record name | 2-Amino-5-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Olive-brown, brown to orange crystalline solid, Orange needles when recrystallized from water | |

CAS No. |

121-88-0 | |

| Record name | 2-AMINO-5-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19789 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-5-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-amino-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0149H05U82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINO-5-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

388 to 396 °F (decomposes) (NTP, 1992), 205.8 °C | |

| Record name | 2-AMINO-5-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19789 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-5-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.